2-Hydroxy-n-(2-methylpropyl)propanamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-n-(2-methylpropyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-2-methylpropanamide with an appropriate nucleophile under controlled conditions. The reaction typically requires a three-necked round-bottomed flask, a thermometer, a pressure-equalizing dropping funnel, and a mechanical stirrer. The reaction mixture is cooled below 5°C using a brine/ice bath to control the exothermic reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and reaction optimization can be applied to scale up the production process. This involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-n-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-n-(2-methylpropyl)propanamide.
Reduction: Formation of 2-hydroxy-n-(2-methylpropyl)propylamine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-n-(2-methylpropyl)propanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-hydroxy-n-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N-methylpropanamide: Similar structure but with a methyl group instead of an isobutyl group.
2-Hydroxy-N,N-dimethylpropanamide: Contains two methyl groups on the nitrogen atom.
Uniqueness
2-Hydroxy-n-(2-methylpropyl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-hydroxy-N-(2-methylpropyl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-8-7(10)6(3)9/h5-6,9H,4H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRGKOBGBAFIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5422-36-6 | |
Record name | NSC11072 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11072 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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